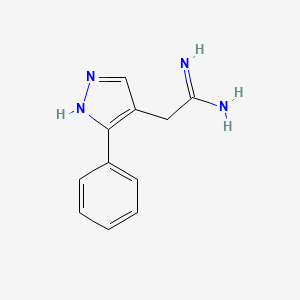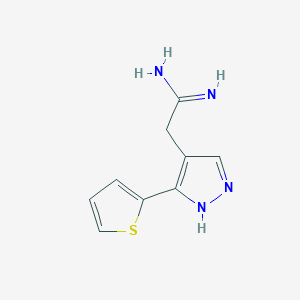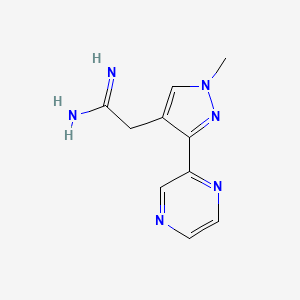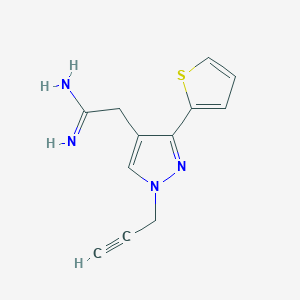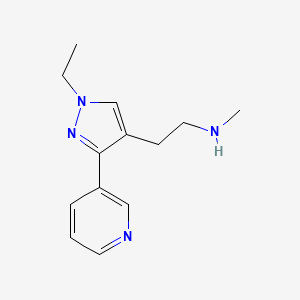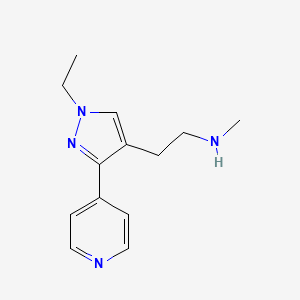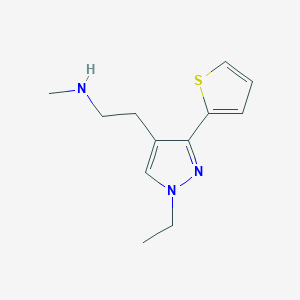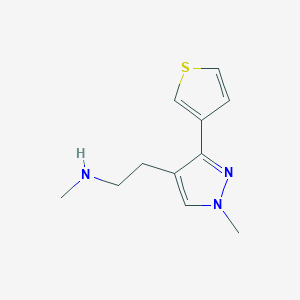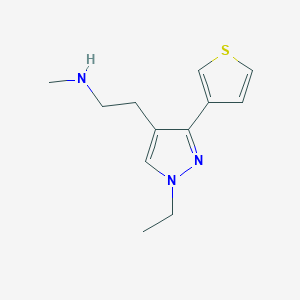
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid
Descripción general
Descripción
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid, also known as CPTP, is an organic compound that is used in a variety of scientific research applications. CPTP was first synthesized in 1987 by a group of researchers led by Professor T. Takahashi. Since then, CPTP has been studied extensively and has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of heteroaryl pyrazole derivatives, including those with thiophene moieties, involve detailed chemical processes to form Schiff bases of chitosan, which are then characterized by various analytical techniques such as FTIR, 1H NMR, and X-ray diffraction (XRD). These processes underline the versatility of pyrazole derivatives in chemical synthesis and their potential application in creating novel compounds with specific properties for further scientific investigation (Hamed et al., 2020).
Biological Activities
Research into the antimicrobial activity of novel chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives, indicates their effectiveness against a range of gram-negative and gram-positive bacteria, as well as fungi. This suggests potential applications in developing new antimicrobial agents. The absence of cytotoxic activity in these compounds also highlights their safety profile for further development (Hamed et al., 2020).
Antidepressant Activity
Another study synthesized a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides and evaluated their antidepressant and neurotoxicity screening. Some compounds demonstrated significant antidepressant activity without affecting baseline locomotion, indicating the therapeutic potential of thiophene-based pyrazolines as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).
Antitumor Activity
The synthesis and characterization of bis-pyrazolyl-thiazoles incorporating the thiophene moiety have shown promising anti-tumor activities against hepatocellular carcinoma cell lines. This underscores the potential of these compounds as potent anti-tumor agents, with specific derivatives demonstrating significant efficacy (Gomha, Edrees, & Altalbawy, 2016).
Propiedades
IUPAC Name |
2-(cyclopropylmethyl)-5-thiophen-3-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-12(16)11-5-10(9-3-4-17-7-9)13-14(11)6-8-1-2-8/h3-5,7-8H,1-2,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIHUQHCNNFRTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CSC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





